molecular formula C19H25NO B5879093 2-[(2,2-diphenylethyl)(propyl)amino]ethanol

2-[(2,2-diphenylethyl)(propyl)amino]ethanol

Cat. No. B5879093
M. Wt: 283.4 g/mol
InChI Key: JDUMUSOSKPAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-diphenylethyl)(propyl)amino]ethanol, also known as DPPE, is a chemical compound that is widely used in scientific research. It is a chiral compound that has two enantiomers, which are mirror images of each other. DPPE is a versatile compound that has several applications in the field of chemistry, biology, and pharmacology.

Mechanism of Action

2-[(2,2-diphenylethyl)(propyl)amino]ethanol is a chiral compound that has two enantiomers. The two enantiomers have different biological activities. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to interact with several biological targets such as GABA receptors, dopamine receptors, and sigma receptors. The mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors.
Biochemical and Physiological Effects:
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have antipsychotic and antidepressant effects. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to modulate the activity of several neurotransmitters such as GABA, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several advantages for lab experiments. It is a versatile compound that can be used in several synthetic reactions. It is also readily available and relatively inexpensive. However, 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has some limitations. It is a chiral compound that has two enantiomers, which can complicate experiments. The biological activity of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, and it may have off-target effects.

Future Directions

There are several future directions for the research on 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. One direction is to further investigate the mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. Another direction is to explore the potential therapeutic applications of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol in the treatment of psychiatric disorders. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be used as a building block in the synthesis of complex molecules. The development of new synthetic methods for 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be a future direction.

Synthesis Methods

2-[(2,2-diphenylethyl)(propyl)amino]ethanol can be synthesized by the reaction of 2-aminopropanol with 2,2-diphenylethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in metal-catalyzed reactions. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been used in the synthesis of several natural products and pharmaceuticals. It is also used as a building block in the synthesis of dendrimers and other complex molecules.

properties

IUPAC Name

2-[2,2-diphenylethyl(propyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-2-13-20(14-15-21)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,21H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUMUSOSKPAOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5430155

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